molecular formula C7H8LiNO3S B2742602 Lithium(1+) ion 6-methoxy-5-methylpyridine-3-sulfinate CAS No. 2230803-59-3

Lithium(1+) ion 6-methoxy-5-methylpyridine-3-sulfinate

Cat. No.: B2742602
CAS No.: 2230803-59-3
M. Wt: 193.15
InChI Key: LDGDQMBPYMFJPK-UHFFFAOYSA-M
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Description

Lithium(1+) ion 6-methoxy-5-methylpyridine-3-sulfinate is a chemical compound with the molecular formula C7H9NO3S and a molecular weight of 193.15 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with a methoxy group and a methyl group, as well as a sulfinate group bonded to lithium.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) ion 6-methoxy-5-methylpyridine-3-sulfinate typically involves the reaction of 6-methoxy-5-methylpyridine-3-sulfonic acid with lithium hydroxide. The reaction is usually carried out in an aqueous medium under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction involving the same reagents but in optimized conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 6-methoxy-5-methylpyridine-3-sulfinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form the corresponding sulfonic acid derivative.

  • Reduction: Reduction reactions can yield the corresponding amine derivative.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

Lithium(1+) ion 6-methoxy-5-methylpyridine-3-sulfinate has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

  • Industry: It is used in the development of new materials and in the manufacturing of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which lithium(1+) ion 6-methoxy-5-methylpyridine-3-sulfinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Lithium(1+) ion 6-methoxy-5-methylpyridine-3-sulfinate is unique due to its specific structural features and reactivity. Similar compounds include other lithium salts of pyridine derivatives, such as lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate and lithium(1+) ion 4-methoxy-5-methylpyridine-3-sulfinate. These compounds differ in the position of the methoxy and methyl groups on the pyridine ring, which can affect their chemical properties and biological activities.

Properties

IUPAC Name

lithium;6-methoxy-5-methylpyridine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S.Li/c1-5-3-6(12(9)10)4-8-7(5)11-2;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGDQMBPYMFJPK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC(=CN=C1OC)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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